molecular formula C21H29N3O3S B2698103 4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide CAS No. 898432-04-7

4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide

Cat. No.: B2698103
CAS No.: 898432-04-7
M. Wt: 403.54
InChI Key: PZOXLNYOERLJQA-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H29N3O3S and its molecular weight is 403.54. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Application

The study by Pişkin, Canpolat, and Öztürk (2020) introduces a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. This compound shows promising fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, marking its significance in medical applications for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Neuroscience and Cognitive Enhancement

Research on SB-271046, a 5-HT6 antagonist, reveals its potential as a cognitive enhancer, originally developed for treating schizophrenia but now focused on cognitive disorders like Alzheimer's. This compound demonstrates significant increases in glutamate and aspartate levels in the frontal cortex without affecting other neurotransmitters, suggesting a novel approach for cognitive dysfunction treatment (J. Miguel-Hidalgo, 2001).

Antiproliferative Activity

Motavallizadeh et al. (2014) synthesized several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, showing potential antiproliferative effects against various tumor cell lines. This study suggests the utility of xanthone benzenesulfonamide hybrid compounds in developing new anticancer agents (Motavallizadeh et al., 2014).

Crystal Structure Analysis

Rodrigues et al. (2015) explored the crystal structures of related benzenesulfonamide compounds, revealing how supramolecular architectures can be influenced by intermolecular interactions. These findings have implications for the design and synthesis of molecular materials with specific properties (Rodrigues et al., 2015).

Antimicrobial and Enzyme Inhibition

A study by Alyar et al. (2018) synthesized Schiff bases from sulfamethoxazole and analyzed their antimicrobial activities and carbonic anhydrase inhibition effects. The results showed that some compounds, especially Cu(II) and Pd(II) complexes, exhibited high potency against enzymes, suggesting a potential for treating conditions related to enzyme dysfunction (Alyar et al., 2018).

Properties

IUPAC Name

4-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-17-4-6-18(7-5-17)21(24-14-12-23(2)13-15-24)16-22-28(25,26)20-10-8-19(27-3)9-11-20/h4-11,21-22H,12-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOXLNYOERLJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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